5-Ethylpyrrolidin-2-one

Overview

Description

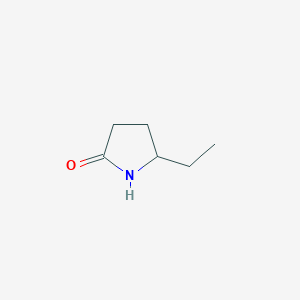

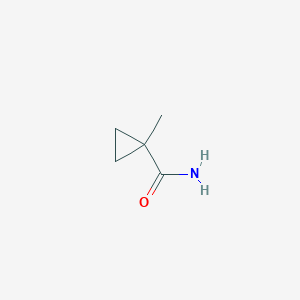

5-Ethylpyrrolidin-2-one is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . The compound is also known by other synonyms such as 5-ethyl-2-pyrrolidinone and 2-Pyrrolidinone, 5-ethyl- .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 5-Ethylpyrrolidin-2-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

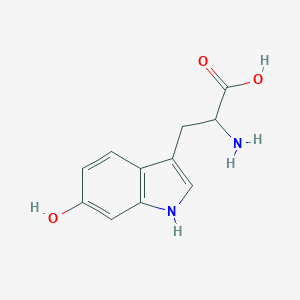

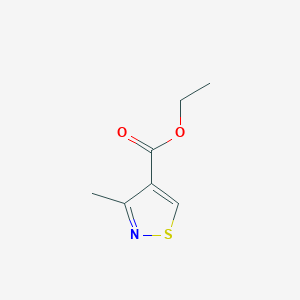

The molecular structure of 5-Ethylpyrrolidin-2-one includes a five-membered pyrrolidine ring . The compound’s InChIKey is QMXPTUUFGSTIKK-UHFFFAOYSA-N . The structure also includes a carbonyl group (=O) and a nitrogen atom (N) within the ring, and an ethyl group (C2H5) attached to the 5-position of the pyrrolidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethylpyrrolidin-2-one are not available, pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to create a variety of bioactive molecules .Physical And Chemical Properties Analysis

5-Ethylpyrrolidin-2-one has several computed properties . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 and a topological polar surface area of 29.1 Ų . The compound’s XLogP3-AA value is 0.6 .Scientific Research Applications

1. Pharmacological Research

Antipsychotic Agents : Högberg et al. (1990) investigated the antidopaminergic properties of a series of compounds including 5-Ethylpyrrolidin-2-one derivatives, which showed potent inhibition of dopamine D-2 receptors. This research supports the exploration of these compounds in antipsychotic drug development (Högberg et al., 1990).

Serotonin Receptor Binding : Tanaka et al. (2000) synthesized derivatives of 5-Ethylpyrrolidin-2-one and examined their affinity for serotonin-2 (5-HT2) and dopamine-2 (D2) receptors, highlighting their potential as antithrombotic agents (Tanaka et al., 2000).

Antimicrobial Activity : Cvetković et al. (2019) reported on the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrating promising in vitro antifungal activities, indicating potential applications in antifungal therapies (Cvetković et al., 2019).

2. Chemical and Material Science Research

Corrosion Inhibition : Bouklah et al. (2006) explored pyrrolidine derivatives, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, as corrosion inhibitors for steel in sulfuric acid, showing the utility of these compounds in industrial applications (Bouklah et al., 2006).

Catalysis and Chemical Synthesis : Various studies have demonstrated the use of 5-Ethylpyrrolidin-2-one derivatives in facilitating chemical reactions, such as the synthesis of α-alkylidene-γ-lactones and lactams, indicating their role as catalysts or intermediates in chemical syntheses (Wang et al., 2018).

3. Analytical Methods

Chromatographic Analysis : Agbaba et al. (1999) developed a thin-layer chromatographic method using 2-aminomethyl-1-ethylpyrrolidine, a derivative of 5-Ethylpyrrolidin-2-one, for determining sulpiride and impurities in pharmaceuticals, showcasing its utility in analytical chemistry (Agbaba et al., 1999).

Polarimetry for Purity Determination : Xiao (2008) developed a polarimetry method for determining the purity of S-2-(aminomethyl)-1-ethylpyrrolidine, another derivative, highlighting its application in quality control processes (Ouyang Xiao, 2008).

Future Directions

While specific future directions for 5-Ethylpyrrolidin-2-one are not available, pyrrolidine derivatives, including 5-Ethylpyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

5-Ethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidin-2-one derivatives have been shown to interact with various biological targets, leading to changes in cellular functions . For instance, some pyrrolidin-2-one derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Biochemical Pathways

For instance, they have been implicated in the modulation of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Pyrrolidin-2-one derivatives have been associated with various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor activities . These effects suggest that 5-Ethylpyrrolidin-2-one may have similar impacts on cellular functions.

Action Environment

It’s worth noting that environmental factors can significantly impact the action of chemical compounds

properties

IUPAC Name |

5-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPTUUFGSTIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10312-40-0 | |

| Record name | 5-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)